1-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-4,4,4-trifluorobutan-1-one
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Overview
Description
1-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-4,4,4-trifluorobutan-1-one is a synthetic compound with a complex structure that includes a benzimidazole moiety, an azetidine ring, and a trifluorobutanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-4,4,4-trifluorobutan-1-one typically involves multiple steps:
Formation of the Benzimidazole Moiety: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents.
Azetidine Ring Formation: The azetidine ring is often formed through cyclization reactions involving appropriate precursors.
Coupling Reactions: The benzimidazole and azetidine moieties are coupled under specific conditions to form the desired intermediate.
Introduction of the Trifluorobutanone Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-4,4,4-trifluorobutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the trifluorobutanone group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-4,4,4-trifluorobutan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and antiviral agent.
Biology: It is used in biological studies to understand its effects on cellular processes and pathways.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-4,4,4-trifluorobutan-1-one involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety is known to bind to specific sites on proteins, affecting their function . The azetidine ring and trifluorobutanone group contribute to the compound’s overall activity by enhancing its binding affinity and stability .
Comparison with Similar Compounds
Similar Compounds
- 1-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-phenoxypropan-1-one
- 1-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pent-4-en-1-one
Uniqueness
1-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-4,4,4-trifluorobutan-1-one is unique due to the presence of the trifluorobutanone group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable candidate for various applications.
Properties
IUPAC Name |
1-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-4,4,4-trifluorobutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O/c18-17(19,20)8-7-15(24)22-9-12(10-22)23-14-4-2-1-3-13(14)21-16(23)11-5-6-11/h1-4,11-12H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKNYJLWFUJDQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3N2C4CN(C4)C(=O)CCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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